Home > Products > Screening Compounds P59117 > Parecoxib sodium
Parecoxib sodium - 198470-85-8

Parecoxib sodium

Catalog Number: EVT-254329
CAS Number: 198470-85-8
Molecular Formula: C19H18N2NaO4S
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Parecoxib sodium is a water-soluble prodrug of valdecoxib. [] It is classified as a non-narcotic analgesic and a cyclooxygenase-2 (COX-2) selective inhibitor. [, , , , , , , , ] In the realm of scientific research, Parecoxib sodium serves as a valuable tool for investigating pain pathways, inflammatory processes, and the potential therapeutic benefits of COX-2 inhibition in various models and conditions.

Future Directions
  • Exploring combination therapies: Researching the efficacy and safety of Parecoxib sodium in combination with other analgesics or treatment modalities could lead to improved pain management strategies. [, , , , ]
  • Elucidating mechanisms underlying specific applications: Further research is needed to fully understand the mechanisms by which Parecoxib sodium exerts its beneficial effects in different applications, such as reducing postoperative cognitive dysfunction and attenuating myocardial ischemia-reperfusion injury. [, ]

Compound Description: Valdecoxib is a highly selective COX-2 inhibitor, chemically classified as a diaryl-substituted isoxazole. It exhibits anti-inflammatory and analgesic properties by inhibiting the production of prostaglandins, key mediators of inflammation and pain. []

Relevance: Valdecoxib is the active metabolite of parecoxib sodium. Parecoxib sodium, a prodrug, is rapidly hydrolyzed in the body to valdecoxib, which exerts the pharmacological effects. Therefore, understanding the properties and activities of valdecoxib is crucial to understanding the mechanism of action of parecoxib sodium. []

Compound Description: Flurbiprofen axetil is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylalkanoic acid derivative class. Like parecoxib sodium, it exhibits analgesic and anti-inflammatory activities by inhibiting COX enzymes. []

Relevance: Flurbiprofen axetil, a non-selective COX inhibitor, serves as a comparator to parecoxib sodium in several studies assessing preemptive analgesic efficacy. The studies highlighted the superior analgesic profile of parecoxib sodium, suggesting a potential advantage of selective COX-2 inhibition in certain clinical settings. []

Compound Description: Ketorolac tromethamine, a member of the pyrrolo-pyrrole group of NSAIDs, demonstrates potent analgesic activity primarily through non-selective COX inhibition. []

Relevance: Ketorolac tromethamine serves as a comparative agent in studies evaluating the gastrointestinal safety of parecoxib sodium. The research demonstrated a significantly lower incidence of gastroduodenal mucosal injury with parecoxib sodium, highlighting its improved safety profile compared to non-selective COX inhibitors like ketorolac. []

Compound Description: Morphine, a potent opioid analgesic, exerts its effects by binding to opioid receptors in the central nervous system, primarily the mu-opioid receptor. []

Relevance: Morphine is often used as a benchmark for evaluating the opioid-sparing effects of parecoxib sodium in postoperative pain management. Studies have shown that combining parecoxib sodium with morphine can effectively reduce postoperative morphine consumption, indicating its potential to minimize opioid-related side effects. [, ]

Prostaglandin E2 (PGE2)

Compound Description: Prostaglandin E2 (PGE2) is a key inflammatory mediator derived from the arachidonic acid pathway, primarily produced by COX enzymes. []

Relevance: PGE2 serves as a biomarker for evaluating the pharmacodynamic effects of parecoxib sodium. Parecoxib sodium, through COX-2 inhibition, effectively reduces PGE2 levels, confirming its mechanism of action and highlighting its anti-inflammatory properties. []

β-Endorphin (β-EP)

Compound Description: β-Endorphin (β-EP) is an endogenous opioid peptide that acts as a neurotransmitter and neuromodulator, playing a crucial role in pain perception and analgesia. []

Relevance: β-EP is investigated in relation to the analgesic mechanism of parecoxib sodium. Studies suggest that parecoxib sodium, particularly when administered repeatedly, may enhance the release of endogenous β-EP, contributing to its analgesic effects beyond COX-2 inhibition. []

Tramadol Hydrochloride

Compound Description: Tramadol hydrochloride is a centrally acting analgesic with a dual mechanism of action, involving both opioid and non-opioid components. []

Relevance: Tramadol hydrochloride is employed as a comparator to assess the analgesic efficacy of parecoxib sodium in postoperative pain management. Studies have demonstrated comparable or superior pain relief with parecoxib sodium, suggesting a favorable alternative for postoperative pain control. [, ]

Synthesis Analysis

The synthesis of parecoxib sodium involves several steps, primarily starting from 3,4-diphenyl-5-methylisoxazole. The process includes sulfonation, ammonolysis, acylation, and salification.

  1. Sulfonation: The compound 3,4-diphenyl-5-methylisoxazole is treated with chlorsulfonic acid in an organic solvent at temperatures ranging from 20°C to 60°C. This step produces a sulfonyl chloride intermediate.
  2. Ammonolysis: The sulfonyl chloride undergoes ammonolysis to form an amide.
  3. Acylation: The amide is then acylated using propionic anhydride at temperatures between 100°C and 140°C to yield parecoxib.
  4. Salification: Finally, parecoxib is reacted with sodium hydroxide in an alcoholic solvent to produce parecoxib sodium .

This method has been optimized for high yield and low cost, making it suitable for industrial-scale production .

Molecular Structure Analysis

The molecular structure of parecoxib sodium features a sulfonamide group attached to a propanamide moiety, which contributes to its pharmacological activity as a COX-2 inhibitor. The key structural components include:

  • Isoxazole Ring: A five-membered ring containing nitrogen and oxygen that plays a crucial role in the drug's activity.
  • Sulfonamide Group: This group enhances the binding affinity to the COX-2 enzyme.
  • Propionic Acid Moiety: This contributes to its anti-inflammatory properties.

The three-dimensional conformation of parecoxib sodium allows for optimal interaction with the COX-2 enzyme, which is essential for its therapeutic effects .

Chemical Reactions Analysis

Parecoxib sodium participates in various chemical reactions primarily related to its metabolism and degradation:

  1. Hydrolysis: Upon administration, parecoxib sodium is rapidly hydrolyzed to valdecoxib in the body, which is responsible for its analgesic effects.
  2. Degradation Reactions: Under certain conditions (e.g., exposure to heat or moisture), parecoxib sodium can degrade into various impurities. Studies have shown that controlling environmental factors during storage can minimize such degradation .
  3. Interactions with Other Drugs: Parecoxib may interact with other medications, affecting their pharmacokinetics and therapeutic outcomes. For instance, it can influence lithium clearance and may enhance nephrotoxicity when administered with cyclosporine .
Mechanism of Action

The mechanism of action of parecoxib sodium involves selective inhibition of the COX-2 enzyme, which plays a pivotal role in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. By inhibiting COX-2:

  • Reduction of Inflammation: Prostaglandins are mediators of inflammation; thus, their reduction leads to decreased pain and swelling.
  • Analgesic Effect: The decrease in prostaglandin synthesis results in pain relief without significantly affecting COX-1, which is responsible for protecting the gastric mucosa .

The rapid conversion of parecoxib to valdecoxib enhances its efficacy as an analgesic agent following administration.

Physical and Chemical Properties Analysis

Parecoxib sodium exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white to off-white solid.
  • Solubility: Highly soluble in water (greater than 50 mg/mL), making it suitable for intravenous administration.
  • Melting Point: The melting point ranges between 172°C and 173°C.
  • Stability: The compound shows good stability under appropriate storage conditions but can degrade under extreme temperatures or humidity .

These properties make parecoxib sodium effective for clinical use in managing acute pain.

Applications

Parecoxib sodium has several important applications in clinical medicine:

  1. Pain Management: Used primarily for short-term treatment of acute pain conditions such as postoperative pain following surgeries like total knee replacement or abdominal hysterectomy.
  2. Postoperative Analgesia: Its ability to provide effective analgesia without significant gastrointestinal side effects makes it preferable in postoperative settings.
  3. Research Applications: Investigated for potential uses beyond pain management due to its selective COX-2 inhibition properties .
Therapeutic Mechanisms of Action

COX-2 Inhibition Pathways and Prostaglandin Modulation

Parecoxib sodium exerts its primary therapeutic effects through selective inhibition of cyclooxygenase-2 (COX-2), an inducible enzyme upregulated at sites of inflammation. Unlike constitutively expressed COX-1, which maintains physiological functions such as gastric mucosal protection and platelet aggregation, COX-2 catalyzes the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGs), notably PGE₂. This prostaglandin sensitizes peripheral nociceptors and amplifies pain signaling in the spinal cord. Parecoxib's inhibition of COX-2 reduces PGE₂ synthesis by >80% without significant suppression of COX-1-derived PGs (which remain >95% active), thereby attenuating inflammation and pain while preserving homeostatic functions [1] [8].

Table 1: Tissue-Specific Actions of Parecoxib-Mediated COX-2 Inhibition

TissueCOX Isoform TargetedProstaglandin ModulationFunctional Consequence
Inflamed TissueCOX-2 (inducible)↓ PGE₂, PGI₂ (≥80% reduction)Reduced vasodilation, edema, and nociceptor sensitization
Gastric MucosaCOX-1 (constitutive)Minimal change (<5% reduction)Maintained mucosal blood flow and cytoprotection
PlateletsCOX-1 (constitutive)No significant inhibitionPreserved thromboxane A₂-mediated aggregation
Spinal CordCOX-2 (constitutive)↓ Central PGE₂ synthesisAttenuated spinal nociceptive signal amplification

Prodrug Activation and Conversion to Valdecoxib

Parecoxib sodium is a pharmacologically inactive, water-soluble prodrug designed for parenteral administration. Its conversion to the active metabolite valdecoxib occurs rapidly (<30 minutes) via hepatic carboxylesterases, which cleave the propionamide side chain. This biotransformation yields valdecoxib—a potent sulfonamide-based COX-2 inhibitor—and propionic acid as a byproduct [1] [2].

Pharmacokinetic studies in beagles using UPLC-MS/MS reveal linear kinetics for parecoxib and valdecoxib, with parecoxib plasma concentrations declining rapidly (half-life = 24 minutes) while valdecoxib peaks within 0.5 hours post-intramuscular injection. Valdecoxib exhibits extensive protein binding (98%), hepatic metabolism via CYP3A4 and CYP2C9 isozymes, and slower elimination (half-life = 8 hours), ensuring sustained COX-2 inhibition. Recovery studies show >82% extraction efficiency for both compounds, confirming analytical reliability [2] [6].

Table 2: Key Pharmacokinetic Parameters of Parecoxib and Valdecoxib

ParameterParecoxibValdecoxibAnalytical Method
Activation PathwayHepatic carboxylesterasesN/A (active metabolite)UPLC-MS/MS (beagle plasma)
Time to Peak (Tₘₐₓ)0.1–0.3 hours0.5 hoursGradient elution with acetonitrile-formic acid
Half-Life (t₁/₂)22–24 minutes8 hoursMRM detection (m/z 368.97→119.01)
Protein BindingNot applicable98%Equilibrium dialysis
Primary Metabolic EnzymesCarboxylesterasesCYP3A4, CYP2C9Recombinant enzyme assays

Comparative Efficacy in Postoperative Analgesia vs. Traditional NSAIDs

Parecoxib demonstrates superior or equivalent analgesic efficacy compared to traditional nonselective NSAIDs and opioids in managing acute postoperative pain. In gynecologic laparotomy patients, a single intravenous dose of parecoxib (40 mg) provided significantly longer duration of analgesia than morphine (4 mg) and matched ketorolac (30 mg) in pain intensity reduction, with a 2–3-fold delay in rescue analgesia requests [5]. Meta-analyses of randomized controlled trials (RCTs) confirm that combining parecoxib with patient-controlled analgesia (PCA) opioids enhances pain relief at 24–72 hours postoperatively compared to PCA alone. The "effective" pain relief rate (PGESM score) increased by 25–41% with parecoxib, while "ineffective" ratings decreased by 56–67% [3].

Parecoxib’s efficacy stems from its dual peripheral and central actions:

  • Peripheral Effect: Suppresses prostaglandin-mediated hyperalgesia at surgical sites [1]
  • Central Effect: Reduces spinal cord nociceptive amplification via constitutive COX-2 inhibition [10]

Compared to ketorolac, parecoxib achieves comparable pain scores but with prolonged duration of action. In inguinal hernia repair, parecoxib-treated patients required fewer analgesic redoses over 24 hours despite similar initial visual analog scale (VAS) reductions. This extended effect correlates with valdecoxib’s 8-hour half-life versus ketorolac’s 5-hour half-life [7] [9].

Table 3: Clinical Analgesic Efficacy Outcomes in Postoperative Settings

ComparatorStudy DesignKey Efficacy MetricParecoxib Advantage
Morphine (4 mg IV)Gynecologic laparotomy (n=202)Time to rescue analgesia2–3-fold prolongation (p ≤ 0.05)
Ketorolac (30 mg IV)Inguinal hernia repair (n=120)Redosing frequency over 24h30% reduction (p < 0.05)
PCA opioids aloneMeta-analysis (7 RCTs, n=1,939)PGESM "effective" rate at 48hRR = 1.25 (95% CI: 1.15–1.35)
PlaceboDental surgery (n=154)Peak pain reduction (VAS)45% vs. 12% (p < 0.01)

Compounds Mentioned in Article:

  • Parecoxib Sodium
  • Valdecoxib
  • Ketorolac
  • Morphine
  • Celecoxib
  • Rofecoxib
  • Prostaglandin E₂ (PGE₂)

Properties

CAS Number

198470-85-8

Product Name

Parecoxib sodium

IUPAC Name

sodium;[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl-propanoylazanide

Molecular Formula

C19H18N2NaO4S

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);

InChI Key

IMBMHWVEMVJSIQ-UHFFFAOYSA-N

SMILES

CCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+]

Synonyms

Dynastat
N-(((5-methyl-3-phenylisoxazol-4-yl)-phenyl)sulfonyl)propanamide
N-(((5-methyl-3-phenylisoxazol-4-yl)-phenyl)sulfonyl)propanamine, sodium salt
N-(((Me-P)-P)S)P
parecoxib
parecoxib sodium

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na]

Isomeric SMILES

CC/C(=N\S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C)/[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.